molecular formula C15H15N5 B4759049 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B4759049
M. Wt: 265.31 g/mol
InChI Key: OLICCRYPRZAUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, also known as ABPQ, is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. ABPQ is a quinoxaline derivative that has a pyrrole ring fused to its structure. This molecule has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it has a unique structure that makes it a promising candidate for drug development. However, there are also limitations to the use of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile. One direction is the development of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile as a potential anticancer agent. Researchers could investigate the efficacy of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in animal models and clinical trials. Another direction is the investigation of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile as a potential treatment for neurodegenerative diseases. Researchers could investigate the neuroprotective effects of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in animal models and clinical trials. Additionally, researchers could investigate the use of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile as a tool for studying cellular processes and signaling pathways.

Scientific Research Applications

2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. Researchers have investigated the use of 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile as a potential anticancer agent, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-3-8-20-14(17)10(9-16)13-15(20)19-12-7-5-4-6-11(12)18-13/h4-7H,2-3,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLICCRYPRZAUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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